Einecs 285-865-4
Description
The European Inventory of Existing Commercial Chemical Substances (EINECS) lists chemicals marketed in the EU between 1971 and 1981. However, general methodologies for comparing EINECS compounds, as outlined in the literature, involve structural similarity assessments, physicochemical property profiling, and toxicological read-across strategies .
Properties
CAS No. |
85153-81-7 |
|---|---|
Molecular Formula |
C14H18N2O5 |
Molecular Weight |
294.30 g/mol |
IUPAC Name |
2-amino-3-phenylpropanoic acid;(2S)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C9H11NO2.C5H7NO3/c10-8(9(11)12)6-7-4-2-1-3-5-7;7-4-2-1-3(6-4)5(8)9/h1-5,8H,6,10H2,(H,11,12);3H,1-2H2,(H,6,7)(H,8,9)/t;3-/m.0/s1 |
InChI Key |
CQXVXFVRRRCZJW-HVDRVSQOSA-N |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)O.C1=CC=C(C=C1)CC(C(=O)O)N |
Canonical SMILES |
C1CC(=O)NC1C(=O)O.C1=CC=C(C=C1)CC(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
The preparation of Einecs 285-865-4 involves the reaction of 1,2,3-Propanetricarboxylic acid, 2-hydroxy- with ethanolamine. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction parameters to maximize yield and purity.
Chemical Reactions Analysis
Reaction Mechanism Analysis
Elementary Reactions : According to search result , reaction mechanisms involve stepwise elementary reactions. For a compound like EINECS 285-863-3 (DL-methionine compound with L-pyroglutamic acid), potential mechanisms might involve:
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Amide bond formation : Between the amino group of methionine and the carboxyl group of pyroglutamic acid.
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Hydrolysis : Under acidic or basic conditions, breaking the amide bond.
Rate Law Determination :
Search result emphasizes experimental rate laws. For example, if a reaction involves intermediates (e.g., HI in iodine monochloride reactions), a two-step mechanism must align with observed kinetics.
Reaction Optimization Strategies
Design of Experiments (DoE) :
Search result highlights DoE for optimizing reaction factors. Key parameters to study for EINECS 285-865-4-like compounds might include:
Reaction Databases and Tools
CAS Reactions :
Search result notes CAS Reactions provides data on >150 million reactions, including multi-step syntheses. For this compound, a CAS search could reveal:
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Synthetic routes (e.g., multi-step organic transformations).
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Yield data and experimental conditions .
PubChem :
Search result demonstrates PubChem’s utility for molecular weight, structure, and synonyms. For this compound, PubChem could provide:
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Physical/chemical properties (e.g., solubility, stability).
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Literature citations for reaction studies.
Limitations and Recommendations
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Data Availability : The provided search results do not contain specific reaction data for this compound.
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Verification : Confirm the EINECS number for accuracy (e.g., possible typo in “285-865-4” vs. “285-863-3” in search result ).
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Diverse Sources : Use CAS Reactions, PubChem, and ECHA alongside peer-reviewed journals for comprehensive analysis.
For a detailed study, direct experimental data or literature specific to this compound would be required.
Scientific Research Applications
Einecs 285-865-4 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and applications in drug development.
Industry: Utilized in the production of various industrial products and materials.
Mechanism of Action
The mechanism of action of Einecs 285-865-4 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, leading to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Research Findings and Implications
Machine learning models (e.g., RASAR) demonstrate that 1,387 labeled compounds can predict properties for 33,000 EINECS substances , reducing experimental burdens . For example, analogs of this compound could be identified using Tanimoto-based clustering, enabling rapid hazard classification.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
